
(3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol is a chemical compound characterized by the presence of difluoromethoxy and trifluoromethyl groups attached to a pyridine ring
Méthodes De Préparation
The synthesis of (3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the introduction of difluoromethoxy and trifluoromethyl groups through specific reactions such as nucleophilic substitution or electrophilic addition. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
(3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various functionalized pyridine derivatives.
Applications De Recherche Scientifique
(3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of (3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and trifluoromethyl groups can enhance binding affinity and selectivity, leading to potent inhibition or activation of specific pathways. These interactions can modulate biological processes, resulting in therapeutic effects or other desired outcomes.
Comparaison Avec Des Composés Similaires
(3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol can be compared with similar compounds such as:
(3-(Difluoromethoxy)picolinic acid: This compound also contains a difluoromethoxy group but differs in its overall structure and properties.
(2-(Difluoromethoxy)nicotinic acid: Similar in containing a difluoromethoxy group, but with different positioning and functional groups.
(5-(Trifluoromethoxy)picolinic acid: Contains a trifluoromethoxy group, highlighting the impact of different substituent positions on chemical behavior.
(2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride: Another related compound with trifluoromethoxy substitution, used for comparison in terms of reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyridine ring, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6F5NO2 |
|---|---|
Poids moléculaire |
243.13 g/mol |
Nom IUPAC |
[3-(difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H6F5NO2/c9-7(10)16-6-1-4(8(11,12)13)2-14-5(6)3-15/h1-2,7,15H,3H2 |
Clé InChI |
HHHGEVJAUCNNTL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1OC(F)F)CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


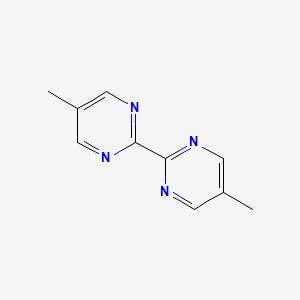
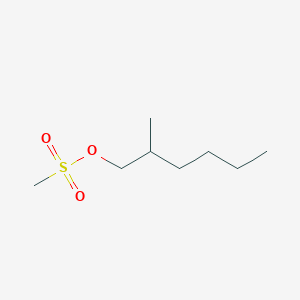
![(2-Phenylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B13659174.png)
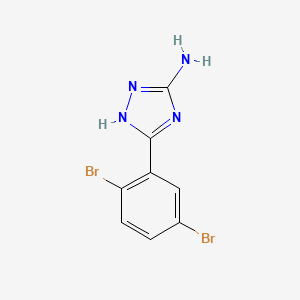
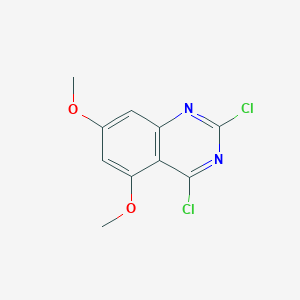
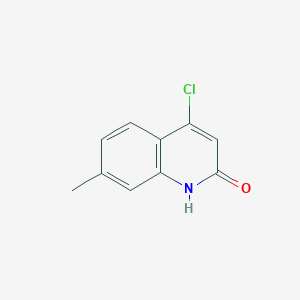
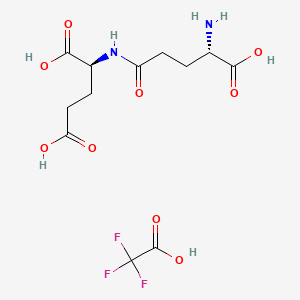
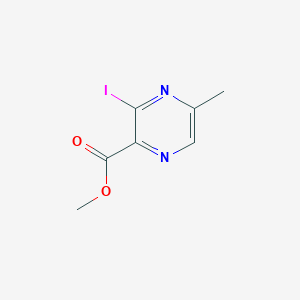
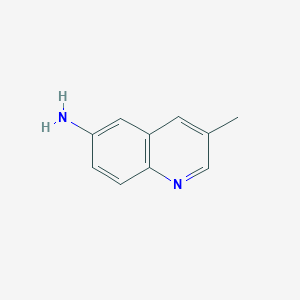

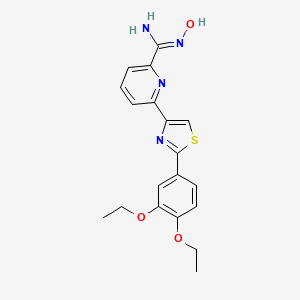
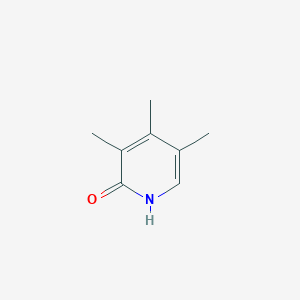
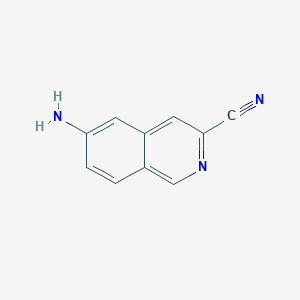
![3-Chloroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13659233.png)
